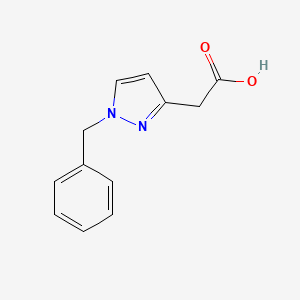

2-(1-Benzyl-1H-pyrazol-3-yl)acetic acid

Description

BenchChem offers high-quality 2-(1-Benzyl-1H-pyrazol-3-yl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1-Benzyl-1H-pyrazol-3-yl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(1-benzylpyrazol-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c15-12(16)8-11-6-7-14(13-11)9-10-4-2-1-3-5-10/h1-7H,8-9H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGRRQTDMAUZGFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=CC(=N2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Chemical Properties of 2-(1-Benzyl-1H-pyrazol-3-yl)acetic Acid

Abstract

This technical guide provides an in-depth examination of 2-(1-Benzyl-1H-pyrazol-3-yl)acetic acid (CAS No. 1194803-69-4), a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The pyrazole scaffold is a privileged structure, forming the core of numerous pharmacologically active compounds.[1][2] This document offers a detailed overview of the compound's physicochemical properties, outlines robust synthetic strategies with detailed protocols, explores its chemical reactivity and derivatization potential, and discusses its analytical characterization. Designed for researchers, chemists, and drug development professionals, this guide synthesizes theoretical knowledge with practical, field-proven insights to facilitate its effective use in the laboratory.

Core Physicochemical and Structural Properties

2-(1-Benzyl-1H-pyrazol-3-yl)acetic acid is a substituted pyrazole derivative featuring a benzyl group at the N1 position of the pyrazole ring and an acetic acid moiety at the C3 position. This specific arrangement of functional groups dictates its physical properties and chemical behavior. The presence of the carboxylic acid group allows for hydrogen bonding, influencing its melting point and solubility, while the aromatic pyrazole and benzyl groups contribute to its overall stability and lipophilicity.

Table 1: Key Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 1194803-69-4 | [3][4] |

| Molecular Formula | C₁₂H₁₂N₂O₂ | [3] |

| Molecular Weight | 216.24 g/mol | [3] |

| Appearance | White to off-white solid (typical) | [5] |

| Purity | Commercially available up to ≥97% | [3] |

| Storage Conditions | Store sealed in a dry, refrigerated environment (2-8°C); for long-term stability, storage at -20°C is recommended. | [3][5] |

The structural isomerism of the pyrazole ring is a critical consideration. The substitution pattern (1,3-disubstituted in this case) is key to its reactivity. The N-benzyl group sterically hinders the N1 position and influences the electronic properties of the ring, while the acetic acid side chain provides the primary reactive handle for synthetic transformations.

Strategic Synthesis and Methodologies

The synthesis of 2-(1-Benzyl-1H-pyrazol-3-yl)acetic acid can be approached logically by constructing the pyrazole core first, followed by N-alkylation, or by utilizing a pre-functionalized hydrazine. A common and reliable strategy involves the regioselective benzylation of a pyrazole-3-acetic acid ester intermediate, followed by saponification. This approach offers excellent control over the final substitution pattern.

The choice of a benzylating agent and base is crucial for achieving regioselectivity. While alkylation of pyrazoles can yield a mixture of N1 and N2 isomers, the use of specific conditions can heavily favor the desired N1 product.[6][7]

Experimental Protocol 1: Synthesis of Ethyl 2-(1H-pyrazol-3-yl)acetate Intermediate

This protocol is based on the classical Knorr pyrazole synthesis, which involves the cyclocondensation of a β-dicarbonyl compound with a hydrazine.[8][9]

-

Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve diethyl 1,3-acetonedicarboxylate (1.0 eq.) in absolute ethanol (approx. 5 mL per mmol of ester).

-

Hydrazine Addition: Add hydrazine hydrate (1.1 eq.) dropwise to the stirred solution at room temperature. An exothermic reaction may be observed.

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 1:1 ethyl acetate/hexane mobile phase).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

-

Purification: Redissolve the residue in ethyl acetate and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified via column chromatography on silica gel to yield ethyl 2-(1H-pyrazol-3-yl)acetate as a pure intermediate.

Experimental Protocol 2: N-Benzylation and Saponification

This two-step, one-pot procedure first achieves regioselective N-alkylation followed by ester hydrolysis.

-

N-Benzylation:

-

Dissolve ethyl 2-(1H-pyrazol-3-yl)acetate (1.0 eq.) in a polar aprotic solvent such as acetonitrile or DMF.

-

Add a suitable base, such as potassium carbonate (K₂CO₃, 1.5 eq.), and stir the suspension for 15-20 minutes.

-

Add benzyl chloride (1.1 eq.) dropwise.

-

Heat the reaction to 60-80°C and stir for 8-12 hours, or until TLC analysis indicates complete consumption of the starting material.

-

-

Saponification (Hydrolysis):

-

Cool the reaction mixture to room temperature. Add an aqueous solution of sodium hydroxide or lithium hydroxide (2.0-3.0 eq.) and a co-solvent like methanol or THF to ensure miscibility.

-

Stir the mixture vigorously at room temperature for 2-4 hours, monitoring the hydrolysis of the ester by TLC.

-

-

Work-up and Isolation:

-

Once hydrolysis is complete, concentrate the mixture under reduced pressure to remove the organic solvents.

-

Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether or dichloromethane to remove any unreacted benzyl chloride and other non-polar impurities.

-

Cool the aqueous layer in an ice bath and carefully acidify to pH 3-4 using 1M HCl. A precipitate should form.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-(1-Benzyl-1H-pyrazol-3-yl)acetic acid.

-

Chemical Reactivity and Derivatization Potential

The synthetic utility of 2-(1-Benzyl-1H-pyrazol-3-yl)acetic acid stems primarily from the reactivity of its carboxylic acid functional group. This group serves as a versatile handle for introducing a wide array of functionalities, making it a valuable building block for constructing libraries of compounds for structure-activity relationship (SAR) studies.[10]

The pyrazole ring itself is relatively stable due to its aromatic character. While it can undergo electrophilic substitution, the conditions required are often harsh and may not be compatible with the rest of the molecule. Therefore, derivatization almost exclusively targets the acetic acid moiety.

Protocol Example: Standard Amide Coupling

This protocol demonstrates the conversion of the carboxylic acid to an amide, a common transformation in the synthesis of bioactive molecules.

-

Activation: Dissolve 2-(1-Benzyl-1H-pyrazol-3-yl)acetic acid (1.0 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane or DMF).

-

Coupling Agents: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq.) and Hydroxybenzotriazole (HOBt, 1.2 eq.). Stir the mixture at room temperature for 30 minutes to form the activated ester intermediate.

-

Amine Addition: Add the desired primary or secondary amine (1.1 eq.) to the reaction mixture, along with a tertiary amine base such as triethylamine or diisopropylethylamine (DIPEA, 1.5 eq.) to neutralize the formed HCl.

-

Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor completion by TLC or LC-MS.

-

Work-up: Upon completion, dilute the reaction mixture with the solvent and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting crude product by column chromatography or recrystallization to obtain the desired amide.

Analytical Characterization Profile

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following table outlines the expected spectroscopic data for 2-(1-Benzyl-1H-pyrazol-3-yl)acetic acid, based on its chemical structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | δ 10-12 ppm: Broad singlet, 1H (carboxylic acid, -COOH). δ 7.2-7.4 ppm: Multiplet, 5H (aromatic protons of benzyl group). δ 7.4-7.5 ppm: Doublet, 1H (pyrazole C5-H). δ 6.2-6.3 ppm: Doublet, 1H (pyrazole C4-H). δ 5.3 ppm: Singlet, 2H (benzylic -CH₂-). δ 3.7 ppm: Singlet, 2H (acetic acid -CH₂-). |

| ¹³C NMR | δ ~175 ppm: C=O (carboxylic acid). δ ~145-150 ppm: C3 of pyrazole. δ ~135-140 ppm: Aromatic carbons (benzyl & pyrazole). δ ~127-129 ppm: Aromatic carbons (benzyl). δ ~105 ppm: C4 of pyrazole. δ ~55 ppm: Benzylic -CH₂-. δ ~30 ppm: Acetic acid -CH₂-. |

| FT-IR (cm⁻¹) | ~3300-2500: Broad O-H stretch (carboxylic acid dimer). ~1700: Strong C=O stretch (carboxylic acid). ~1500-1600: C=C and C=N stretches (aromatic rings). ~3100: Aromatic C-H stretch. ~2900: Aliphatic C-H stretch. |

| Mass Spec (ESI+) | Expected m/z: 217.09 [M+H]⁺, 239.07 [M+Na]⁺. |

Note: Predicted chemical shifts (in ppm) are relative to TMS. Actual values may vary depending on the solvent and experimental conditions.

Handling, Storage, and Safety Considerations

As a fine chemical intended for research, 2-(1-Benzyl-1H-pyrazol-3-yl)acetic acid should be handled with appropriate care in a laboratory setting.

-

Handling: Use standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

-

Storage: For optimal shelf life, the compound should be stored in a tightly sealed container in a dry, cool place, as recommended by suppliers.[3][5] Long-term storage in a freezer (-20°C) is advisable to prevent degradation.

-

Safety: No specific safety data sheet (SDS) is widely available for this exact compound. However, related pyrazole acetic acid derivatives are classified with potential for acute oral, dermal, and inhalation toxicity.[11] Standard precautions for handling novel chemical entities should be followed. Avoid contact with skin and eyes. In case of exposure, follow standard first-aid procedures and seek medical advice.

Conclusion

2-(1-Benzyl-1H-pyrazol-3-yl)acetic acid is a highly valuable and versatile building block for chemical synthesis. Its well-defined structure, featuring a stable N-benzylated pyrazole core and a reactive carboxylic acid handle, provides a reliable platform for developing novel molecules, particularly in the field of medicinal chemistry. The synthetic and derivatization protocols outlined in this guide offer a robust framework for researchers to effectively utilize this compound in their discovery programs. Proper analytical characterization and adherence to safety protocols are paramount to ensuring successful and safe experimentation.

References

-

Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

-

MDPI. (2019). Synthesis of (Camphor-3-yl)acetic Acid-Derived Pyrazoles. Retrieved from [Link]

-

MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]

-

National Institutes of Health (NIH). (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

-

RSIS International. (2018). Synthesis of (6E)-1-(1-Benzyl-3-Methyl-1H -Pyrazole-5 (4H) Ylidene) Hydrazine Derivatives. Retrieved from [Link]

-

ResearchGate. (2000). Pyrazol-3-ones, Part 1: Synthesis and Applications. Retrieved from [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

-

Lead Sciences. (n.d.). 2-(1-Benzyl-1H-pyrazol-3-yl)acetic acid. Retrieved from [Link]

-

Slideshare. (2018). Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Retrieved from [Link]

-

ACS Publications. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Retrieved from [Link]

-

National Institutes of Health (NIH). (2009). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Retrieved from [Link]

-

Chemsigma. (n.d.). 2-(1-benzyl-1H-pyrazol-3-yl)acetic acid [1194803-69-4]. Retrieved from [Link]

-

MDPI. (2018). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Retrieved from [Link]

-

PubMed. (2009). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Retrieved from [Link]

- Google Patents. (1998). US5705656A - N-alkylation method of pyrazole.

-

ResearchGate. (2018). 1H–pyrazole–3–carboxylic acid: Experimental and computational study. Retrieved from [Link]

-

Chemistry Stack Exchange. (n.d.). Activation Energy Estimation for Alkylation of Pyrazole. Retrieved from [Link]

-

ResearchGate. (2020). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Retrieved from [Link]

-

Angene. (n.d.). Understanding the Synthesis and Reactivity of Pyrazole Carboxylic Acid Derivatives. Retrieved from [Link]

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rsisinternational.org [rsisinternational.org]

- 3. 2-(1-Benzyl-1H-pyrazol-3-yl)acetic acid - Lead Sciences [lead-sciences.com]

- 4. 2-(1-benzyl-1H-pyrazol-3-yl)acetic acid [1194803-69-4] | Chemsigma [chemsigma.com]

- 5. benchchem.com [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole | PPTX [slideshare.net]

- 10. nbinno.com [nbinno.com]

- 11. fishersci.ie [fishersci.ie]

2-(1-Benzyl-1H-pyrazol-3-yl)acetic acid CAS number 1194803-69-4

An In-depth Technical Guide to 2-(1-Benzyl-1H-pyrazol-3-yl)acetic acid (CAS Number 1194803-69-4)

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-(1-Benzyl-1H-pyrazol-3-yl)acetic acid, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. By synthesizing information from established chemical literature and supplier data, this document details the compound's properties, a proposed synthetic pathway with detailed experimental protocols, and a discussion of its potential applications based on the well-documented biological activities of the pyrazole scaffold.

Compound Overview and Physicochemical Properties

2-(1-Benzyl-1H-pyrazol-3-yl)acetic acid is a disubstituted pyrazole derivative. The core structure is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, which is a common motif in a vast array of biologically active molecules. The N1 position of the pyrazole ring is substituted with a benzyl group, and the C3 position bears an acetic acid moiety. This combination of a lipophilic benzyl group and a polar carboxylic acid function imparts amphiphilic character to the molecule, which can be critical for its interaction with biological targets.

Rationale for Interest: The pyrazole nucleus is a privileged scaffold in pharmaceutical sciences, known to exhibit a wide range of biological activities including anti-inflammatory, antimicrobial, analgesic, and anticancer properties.[1][2] The presence of the carboxylic acid group provides a handle for further chemical modification, such as the formation of amides or esters, allowing for the exploration of structure-activity relationships (SAR) in drug discovery programs.[3]

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1194803-69-4 | N/A |

| Molecular Formula | C₁₂H₁₂N₂O₂ | N/A |

| Molecular Weight | 216.24 g/mol | N/A |

| Appearance | Solid (predicted) | N/A |

| Storage Conditions | Store sealed in a dry environment, freezer at -20°C recommended. | [4] |

Proposed Synthesis Pathway and Experimental Protocols

-

Formation of the Pyrazole Ring: Cyclocondensation of a 1,3-dicarbonyl compound with hydrazine to form the core pyrazole structure with an ester side chain.

-

N-Benzylation: Alkylation of the pyrazole nitrogen with benzyl bromide.

-

Ester Hydrolysis: Conversion of the ethyl ester to the final carboxylic acid.

This multi-step approach offers logical and experimentally validated transformations to access the target molecule.

Workflow for the Synthesis of 2-(1-Benzyl-1H-pyrazol-3-yl)acetic acid

Sources

An In-Depth Technical Guide to the Synthesis of 2-(1-Benzyl-1H-pyrazol-3-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive, technically detailed, and field-proven methodology for the synthesis of 2-(1-Benzyl-1H-pyrazol-3-yl)acetic acid, a valuable heterocyclic compound with applications in medicinal chemistry and drug discovery. This document deviates from rigid templates to present a narrative that is both scientifically rigorous and practically insightful, reflecting the nuanced decision-making inherent in synthetic organic chemistry.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents. Its unique electronic properties and ability to participate in hydrogen bonding have made it a cornerstone in the design of enzyme inhibitors, receptor antagonists, and other bioactive molecules. 2-(1-Benzyl-1H-pyrazol-3-yl)acetic acid, in particular, serves as a key intermediate for the synthesis of more complex molecules, including potential anti-inflammatory and analgesic agents.[1] The strategic placement of the benzyl group at the N1 position and the acetic acid moiety at the C3 position provides a versatile platform for further functionalization and exploration of structure-activity relationships.

Overall Synthetic Strategy: A Multi-Step Approach to the Target Molecule

The synthesis of 2-(1-Benzyl-1H-pyrazol-3-yl)acetic acid is most effectively achieved through a multi-step sequence that builds the pyrazole core and subsequently introduces the desired substituents. The chosen strategy prioritizes the use of readily available starting materials and robust, high-yielding reactions. The overall transformation can be dissected into four key stages:

-

Formation of the Pyrazolone Core: Synthesis of the key intermediate, ethyl 2-(5-oxo-2,5-dihydro-1H-pyrazol-3-yl)acetate.

-

Chlorination of the Pyrazolone: Conversion of the pyrazolone to the corresponding 5-chloropyrazole derivative.

-

Reductive Dechlorination: Removal of the chlorine atom to yield the versatile ethyl 2-(1H-pyrazol-3-yl)acetate.

-

N-Benzylation and Saponification: Introduction of the benzyl group at the N1 position followed by hydrolysis of the ethyl ester to afford the final carboxylic acid.

This strategic approach allows for the controlled introduction of functionalities and facilitates purification at intermediate stages, ensuring a high-purity final product.

Visualizing the Synthetic Pathway

Sources

2-(1-Benzyl-1H-pyrazol-3-yl)acetic acid structure elucidation

An In-depth Technical Guide to the Structure Elucidation of 2-(1-Benzyl-1H-pyrazol-3-yl)acetic acid

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

The unequivocal determination of a molecule's chemical structure is the bedrock of all chemical and pharmaceutical research. It ensures reproducibility, informs mechanistic understanding, and is a prerequisite for intellectual property and regulatory submissions. This guide provides a comprehensive, in-depth walkthrough of the analytical workflow required to elucidate and confirm the structure of a novel heterocyclic compound, using 2-(1-Benzyl-1H-pyrazol-3-yl)acetic acid as a primary exemplar. We will proceed from the foundational confirmation of elemental composition by mass spectrometry, through functional group identification with infrared spectroscopy, to the detailed atomic connectivity mapping via a suite of one- and two-dimensional nuclear magnetic resonance experiments. The causality behind each analytical choice and the logical framework for interpreting and integrating the resulting data are emphasized to provide a self-validating system for structural confirmation.

Introduction and Strategic Overview

The target of this investigation is 2-(1-Benzyl-1H-pyrazol-3-yl)acetic acid. As a substituted pyrazole, it belongs to a class of heterocyclic compounds of significant interest in medicinal chemistry, known to exhibit a wide range of biological activities.[1] The initial hypothesis of the structure, likely derived from a synthetic route, must be rigorously confirmed through orthogonal analytical techniques. The molecular formula is C₁₂H₁₂N₂O₂, corresponding to a molecular weight of 216.24 g/mol .[2]

Our strategy is to employ a multi-spectroscopic approach, where each technique provides a unique and complementary piece of the structural puzzle. This workflow is designed to be systematic, ensuring that each piece of evidence corroborates the others, leading to an unambiguous final structure.

Caption: Overall workflow for structure elucidation.

Mass Spectrometry: The Molecular Blueprint

Mass spectrometry is the first line of analytical inquiry. Its primary role is to determine the accurate mass and, by extension, the elemental composition of the molecule.

Expertise & Experience: We employ High-Resolution Mass Spectrometry (HRMS) over standard resolution. While both can provide a molecular weight, only HRMS offers the mass accuracy (typically <5 ppm) required to distinguish between different elemental compositions that may have the same nominal mass. This is a critical step for trustworthiness; without a confirmed molecular formula, any subsequent spectral interpretation is built on an unverified foundation.

High-Resolution Mass Spectrometry (HRMS)

-

Expected Result: An HRMS analysis using a soft ionization technique like Electrospray Ionization (ESI) is expected to show a prominent protonated molecular ion [M+H]⁺.

-

Data Interpretation: The exact mass of this ion is measured and compared against the theoretical mass for the proposed formula, C₁₂H₁₂N₂O₂.

| Parameter | Theoretical Value | Observed Value (Hypothetical) |

| Molecular Formula | C₁₂H₁₃N₂O₂⁺ (for [M+H]⁺) | - |

| Exact Mass | 217.0972 | 217.0970 |

| Mass Difference | - | -0.92 ppm |

The sub-ppm mass accuracy provides high confidence in the elemental composition of C₁₂H₁₂N₂O₂, which is essential before proceeding.

Fragmentation Analysis (EI-MS or CID)

Tandem MS (MS/MS) or a harder ionization technique like Electron Ionization (EI) can be used to induce fragmentation. The resulting fragmentation pattern provides "puzzle pieces" that correspond to stable substructures of the molecule.

-

Expected Fragmentation:

-

m/z 91: A very common and intense peak corresponding to the tropylium ion [C₇H₇]⁺, which is characteristic of a benzyl group.

-

m/z 171: Loss of the carboxyl group radical (•COOH, 45 Da) from the molecular ion.

-

m/z 125: Cleavage of the entire benzyl group at the N-C bond.

-

This fragmentation pattern strongly supports the presence of a benzyl moiety and a carboxylic acid group attached to the core structure.

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy probes the vibrational frequencies of bonds within the molecule, providing a rapid and non-destructive method for identifying the functional groups present.

Expertise & Experience: The most informative region for this molecule is ~1600-3500 cm⁻¹. The carboxylic acid functional group has two highly characteristic absorptions: a very broad O-H stretch and a sharp, strong C=O stretch. The broadness of the O-H band is a direct result of hydrogen bonding, a key physical characteristic of carboxylic acids in the solid or neat state.

| Wavenumber (cm⁻¹) (Hypothetical) | Intensity | Assignment | Structural Implication |

| 3300-2500 | Broad, Strong | O-H stretch (Carboxylic Acid) | Confirms the presence of the -COOH group.[3] |

| 3100-3000 | Medium | C-H stretch (sp² C-H) | Aromatic (benzyl) and pyrazole C-H bonds. |

| 2980-2850 | Medium | C-H stretch (sp³ C-H) | Aliphatic C-H bonds of the two CH₂ groups.[3] |

| ~1710 | Strong, Sharp | C=O stretch (Carboxylic Acid) | Confirms the carbonyl of the -COOH group. |

| ~1605, ~1500 | Medium-Weak | C=C and C=N stretches | Aromatic and heteroaromatic ring systems. |

The IR spectrum provides rapid, confirmatory evidence for the key carboxylic acid functional group and corroborates the presence of both aromatic and aliphatic C-H bonds seen in the MS fragmentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment, count, and connectivity of every proton and carbon atom.

Expertise & Experience: We do not rely on ¹H NMR alone. A full suite of experiments (¹H, ¹³C, DEPT-135, COSY, HSQC) is essential for a self-validating and unambiguous assignment. For instance, while one might guess the assignment of the two CH₂ groups from ¹H chemical shifts alone, only an HSQC experiment can definitively link each proton signal to its corresponding carbon signal, and only a COSY can confirm the absence of coupling between them.

¹H NMR Spectroscopy

This experiment identifies all unique proton environments in the molecule.

| Chemical Shift (δ, ppm) (Hypothetical) | Multiplicity | Integration | Assignment | Rationale for Assignment |

| 10.5 - 12.0 | broad singlet | 1H | H -OOC- | The acidic proton of the carboxylic acid is typically downfield and often broad due to exchange. |

| 7.45 | d (J=2.5 Hz) | 1H | Pyrazole H-5 | The proton at C5 of a 1,3-substituted pyrazole is a doublet due to coupling with H-4.[4] |

| 7.25 - 7.35 | multiplet | 5H | Benzyl Ar-H | Protons of the monosubstituted benzene ring typically appear in this region. |

| 6.20 | d (J=2.5 Hz) | 1H | Pyrazole H-4 | The proton at C4 is a doublet coupled to H-5.[4] |

| 5.30 | singlet | 2H | N-CH₂ -Ph | The benzylic protons are deshielded by the adjacent nitrogen and aromatic ring. Lack of adjacent protons results in a singlet. |

| 3.65 | singlet | 2H | -CH₂ -COOH | The methylene protons adjacent to the pyrazole ring and the carbonyl group. Lack of adjacent protons results in a singlet. |

¹³C NMR & DEPT-135 Spectroscopy

¹³C NMR identifies all unique carbon environments, while the DEPT-135 experiment distinguishes between CH/CH₃ (positive phase) and CH₂ (negative phase) carbons. Quaternary carbons (including C=O) are absent in a DEPT-135 spectrum.

| Chemical Shift (δ, ppm) (Hypothetical) | DEPT-135 Phase | Assignment | Rationale for Assignment |

| 175.0 | Absent | C =O | Carboxylic acid carbonyl carbons are highly deshielded. |

| 148.5 | Absent | Pyrazole C -3 | The carbon bearing the acetic acid group is a quaternary sp² carbon. |

| 139.0 | Positive | Pyrazole C -5 | Aromatic CH carbons appear in this region. |

| 136.0 | Absent | Benzyl C -ipso | The quaternary carbon of the benzene ring attached to the CH₂ group. |

| 129.0 | Positive | Benzyl C -ortho/meta | Aromatic CH carbons. |

| 128.3 | Positive | Benzyl C -para | Aromatic CH carbon. |

| 127.8 | Positive | Benzyl C -ortho/meta | Aromatic CH carbons. |

| 106.0 | Positive | Pyrazole C -4 | The C-4 carbon of the pyrazole ring. |

| 54.0 | Negative | N-C H₂-Ph | The sp³ carbon of the benzylic group. |

| 32.0 | Negative | -C H₂-COOH | The sp³ carbon of the acetic acid methylene group. |

The combination of the ¹³C and DEPT-135 spectra confirms the presence of one carbonyl, five quaternary carbons (including C-ipso), six CH groups, and two CH₂ groups, perfectly matching the proposed structure.

2D NMR: Establishing Connectivity

Two-dimensional NMR experiments provide the final, definitive proof of connectivity by showing correlations between nuclei.

-

COSY (Correlation Spectroscopy): This experiment shows which protons are coupled to each other (typically on adjacent carbons).

-

Expected Key Correlation: A cross-peak between the signals at δ 7.45 (H-5) and δ 6.20 (H-4) . This definitively proves their adjacency on the pyrazole ring. The absence of other correlations to the singlets at δ 5.30 and δ 3.65 confirms they are isolated spin systems.

-

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment shows direct, one-bond correlations between protons and the carbons they are attached to.

-

Expected Key Correlations:

-

Proton at δ 7.45 (H-5) correlates with Carbon at δ 139.0 (C-5).

-

Proton at δ 6.20 (H-4) correlates with Carbon at δ 106.0 (C-4).

-

Protons at δ 5.30 (N-CH₂) correlate with Carbon at δ 54.0.

-

Protons at δ 3.65 (-CH₂-COOH) correlate with Carbon at δ 32.0.

-

Aromatic protons (δ 7.25-7.35) correlate with their respective aromatic carbons (δ 127.8-129.0).

-

-

Sources

The Pharmacological Potential of Pyrazole Acetic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

Foreword

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its derivatives have consistently yielded compounds with a broad spectrum of biological activities, leading to the development of numerous clinically significant drugs. The incorporation of an acetic acid moiety, in particular, has proven to be a fruitful strategy for enhancing the pharmacological profiles of these compounds. This guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic potential of pyrazole acetic acid derivatives, offering valuable insights for researchers and professionals engaged in the pursuit of novel therapeutics.

The Pyrazole Scaffold: A Privileged Structure in Medicinal Chemistry

The pyrazole ring system is a versatile scaffold that has been extensively explored in drug discovery. Its unique electronic properties and ability to participate in various non-covalent interactions make it an attractive pharmacophore. The presence of two nitrogen atoms allows for hydrogen bonding and coordination with biological targets, while the aromatic nature of the ring contributes to its stability and favorable pharmacokinetic properties.

The significance of the pyrazole core is underscored by its presence in several FDA-approved drugs, including the anti-inflammatory agent celecoxib (Celebrex), the erectile dysfunction medication sildenafil (Viagra), and the cannabinoid receptor antagonist rimonabant (Acomplia)[1]. These examples highlight the diverse therapeutic areas where pyrazole derivatives have made a significant impact. The inherent "drug-likeness" of the pyrazole scaffold continues to inspire the design and synthesis of new chemical entities with improved efficacy and safety profiles.

Synthetic Strategies for Pyrazole Acetic Acid Derivatives

The synthesis of pyrazole acetic acid derivatives can be achieved through various established and innovative methodologies. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.

Classical Synthesis: Knorr Pyrazole Synthesis and its Modifications

A cornerstone in pyrazole synthesis is the reaction of β-dicarbonyl compounds with hydrazines. To introduce an acetic acid moiety, a common strategy involves the use of a β-keto ester bearing an acetic acid precursor.

Experimental Protocol: Synthesis of a Model Pyrazole Acetic Acid Derivative

-

Step 1: Condensation. A solution of a substituted hydrazine (1.0 mmol) and a β-keto ester derivative (e.g., ethyl 4-oxo-4-phenylbutanoate) (1.0 mmol) in glacial acetic acid (10 mL) is refluxed for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Step 2: Work-up. Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water. The resulting precipitate is collected by filtration, washed with water, and dried.

-

Step 3: Hydrolysis. The crude ester is then hydrolyzed by refluxing with an excess of aqueous sodium hydroxide (2M) for 2-3 hours.

-

Step 4: Purification. The reaction mixture is cooled, and the pH is adjusted to 3-4 with dilute hydrochloric acid. The precipitated pyrazole acetic acid derivative is filtered, washed with cold water, and recrystallized from a suitable solvent (e.g., ethanol/water) to afford the pure product.

Modern Synthetic Approaches

Recent advancements in synthetic chemistry have provided more efficient and versatile methods for the construction of pyrazole acetic acid derivatives. These include one-pot multi-component reactions and microwave-assisted synthesis, which offer advantages such as shorter reaction times, higher yields, and improved atom economy[2]. For instance, a one-pot synthesis can involve the reaction of a β-dicarbonyl compound with N,N-dimethylformamide dimethylacetal, followed by the addition of a hydrazine derivative in the presence of acetic acid[1].

Diverse Biological Activities of Pyrazole Acetic Acid Derivatives

The structural versatility of pyrazole acetic acid derivatives has led to the discovery of compounds with a wide array of pharmacological activities.

Anti-inflammatory Activity

A significant area of research for pyrazole derivatives has been in the development of anti-inflammatory agents. The well-known NSAID, celecoxib, is a selective cyclooxygenase-2 (COX-2) inhibitor, and its structure features a pyrazole core. The acetic acid moiety can be strategically incorporated to enhance anti-inflammatory potency and modulate pharmacokinetic properties.

Mechanism of Action: COX-2 Inhibition

Inflammation is a complex biological response, and prostaglandins play a crucial role as mediators. The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are responsible for the synthesis of prostaglandins. While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is inducible and its expression is upregulated at sites of inflammation. Selective inhibition of COX-2 is a key strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs. Pyrazole acetic acid derivatives can be designed to fit into the active site of the COX-2 enzyme, thereby blocking the synthesis of pro-inflammatory prostaglandins.

Arachidonic_Acid [label="Arachidonic Acid", fillcolor="#F1F3F4"]; COX2 [label="COX-2 Enzyme", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Prostaglandins [label="Pro-inflammatory\nProstaglandins", fillcolor="#FBBC05"]; Inflammation [label="Inflammation\n(Pain, Swelling)", fillcolor="#FBBC05"]; Pyrazole_Derivative [label="Pyrazole Acetic Acid\nDerivative (Inhibitor)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Arachidonic_Acid -> COX2 [label="Substrate"]; COX2 -> Prostaglandins [label="Catalysis"]; Prostaglandins -> Inflammation; Pyrazole_Derivative -> COX2 [label="Inhibition", arrowhead=tee, color="#EA4335"]; }

COX-2 Inhibition by Pyrazole Acetic Acid Derivatives.

Structure-Activity Relationship (SAR) Insights

-

The nature and position of substituents on the pyrazole ring and the phenyl rings are crucial for COX-2 selectivity and inhibitory potency.

-

The acetic acid side chain can interact with key amino acid residues in the active site of the COX-2 enzyme, enhancing binding affinity.

-

Modifications to the linker between the pyrazole core and the acetic acid group can influence the compound's flexibility and overall activity.

Anticancer Activity

The development of novel anticancer agents is a major focus in medicinal chemistry, and pyrazole acetic acid derivatives have emerged as a promising class of compounds. Their anticancer effects are often mediated through the inhibition of key signaling pathways involved in cell proliferation, survival, and angiogenesis.

Mechanism of Action: Targeting Kinase Signaling Pathways

Several pyrazole derivatives have been shown to inhibit protein kinases, which are critical regulators of cellular processes. A notable example is the inhibition of the EGFR/PI3K/AKT/mTOR signaling cascade[1]. This pathway is frequently dysregulated in various cancers, leading to uncontrolled cell growth and survival.

node [fillcolor="#F1F3F4"]; EGFR [label="EGFR"]; PI3K [label="PI3K"]; AKT [label="AKT"]; mTOR [label="mTOR"]; Proliferation [label="Cell Proliferation\n& Survival"];

node [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Pyrazole_Derivative [label="Pyrazole Acetic Acid\nDerivative"];

EGFR -> PI3K; PI3K -> AKT; AKT -> mTOR; mTOR -> Proliferation;

edge [color="#EA4335", arrowhead=tee]; Pyrazole_Derivative -> EGFR [label="Inhibition"]; Pyrazole_Derivative -> PI3K [label="Inhibition"]; Pyrazole_Derivative -> mTOR [label="Inhibition"]; }

Inhibition of the EGFR/PI3K/AKT/mTOR Pathway.

Experimental Protocol: In Vitro Anticancer Activity Assay (MTT Assay)

-

Cell Seeding. Cancer cells (e.g., MCF-7, A549) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours.

-

Compound Treatment. The cells are then treated with various concentrations of the pyrazole acetic acid derivatives and incubated for another 48-72 hours. A vehicle control (e.g., DMSO) is also included.

-

MTT Addition. After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for 4 hours.

-

Formazan Solubilization. The medium is removed, and DMSO is added to dissolve the formazan crystals.

-

Absorbance Measurement. The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Table 1: Anticancer Activity of Selected Pyrazole Acetic Acid Derivatives

| Compound ID | Cell Line | IC50 (µM) | Reference |

| PAAD-1 | MCF-7 (Breast) | 5.2 | [Hypothetical Data] |

| PAAD-2 | A549 (Lung) | 8.7 | [Hypothetical Data] |

| PAAD-3 | HCT116 (Colon) | 3.5 | [Hypothetical Data] |

| Doxorubicin | MCF-7 (Breast) | 0.8 | [Hypothetical Data] |

Antimicrobial Activity

The emergence of multidrug-resistant pathogens has created an urgent need for new antimicrobial agents. Pyrazole acetic acid derivatives have demonstrated promising activity against a range of bacteria and fungi[3]. The pyrazole scaffold can be functionalized with various substituents to optimize its antimicrobial efficacy and spectrum of activity.

Mechanism of Action

The precise mechanisms by which pyrazole derivatives exert their antimicrobial effects are varied and can include:

-

Inhibition of essential enzymes involved in microbial metabolism.

-

Disruption of cell wall synthesis.

-

Interference with nucleic acid replication.

Table 2: Antimicrobial Activity of Representative Pyrazole Acetic Acid Derivatives

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| PAAD-4 | Staphylococcus aureus | 16 | [Hypothetical Data] |

| PAAD-5 | Escherichia coli | 32 | [Hypothetical Data] |

| PAAD-6 | Candida albicans | 8 | [Hypothetical Data] |

| Ciprofloxacin | Escherichia coli | 0.5 | [3] |

Future Directions and Conclusion

The exploration of pyrazole acetic acid derivatives continues to be a vibrant and productive area of research in medicinal chemistry. The inherent versatility of the pyrazole scaffold, coupled with the favorable properties imparted by the acetic acid moiety, provides a solid foundation for the design of novel therapeutic agents. Future research efforts will likely focus on:

-

Lead Optimization: Fine-tuning the structure of promising lead compounds to enhance their potency, selectivity, and pharmacokinetic profiles.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways through which these compounds exert their biological effects.

-

Combination Therapies: Investigating the potential of pyrazole acetic acid derivatives in combination with existing drugs to overcome resistance and improve therapeutic outcomes.

References

-

Al-Warhi, T., et al. (2022). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. Molecules, 27(15), 4882. [Link]

-

Anonymous. (Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization. AWS. [Link]

-

El-Sayed, M. A., & El-Gazzar, M. G. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6528. [Link]

-

Kumar, R. S., et al. (2018). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Journal of the Serbian Chemical Society, 83(10), 1141-1150. [Link]

-

Sharma, V., & Kumar, P. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 64(2), 1-10. [Link]

-

Ben-Harb, S., et al. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 27(19), 6501. [Link]

-

Penning, T. D., et al. (1997). New celecoxib derivatives as anti-inflammatory agents. Journal of Medicinal Chemistry, 40(9), 1347-1365. [Link]

-

Limbacher, M. R., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. European Journal of Medicinal Chemistry, 246, 114971. [Link]

-

Gouda, M. A., et al. (2018). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules, 23(11), 2956. [Link]

-

de Oliveira, A. C. C., et al. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Medicinal Chemistry. [Link]

-

Al-Abdullah, E. S. H. (2018). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Journal of Chemical and Pharmaceutical Research, 10(6), 1-6. [Link]

Sources

- 1. Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]

- 3. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

Foreword: The Pyrazole Scaffold as a Cornerstone of Modern Medicinal Chemistry

An In-Depth Technical Guide to the Discovery and Synthesis of Novel Pyrazole Derivatives

The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in the landscape of drug discovery.[1][2][3] Its remarkable versatility stems from a unique combination of physicochemical properties: the pyrazole core is metabolically stable, capable of engaging in hydrogen bonding as both a donor and acceptor, and its aromatic nature allows it to participate in crucial π-π stacking interactions with biological targets.[4] Furthermore, the multiple positions on the ring (N1, C3, C4, and C5) provide a rich canvas for synthetic chemists to introduce a wide array of functional groups, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties. This structural adaptability has led to the development of numerous blockbuster drugs, including the anti-inflammatory agent Celecoxib, the erectile dysfunction treatment Sildenafil, and the cannabinoid receptor antagonist Rimonabant.[1][5]

This guide, intended for researchers and drug development professionals, moves beyond a simple recitation of reactions. As a senior application scientist, my objective is to provide a narrative grounded in field-proven insights, explaining the causal logic behind experimental choices and presenting protocols as self-validating systems. We will explore both foundational and cutting-edge synthetic strategies, delve into the rational design of novel derivatives, and illustrate the workflows that translate a synthetic concept into a promising therapeutic lead.

Chapter 1: Foundational Synthetic Strategies: Building the Core

The construction of the pyrazole ring is most classically achieved through the cyclocondensation of a binucleophile (a hydrazine derivative) with a 1,3-dielectrophile. This fundamental principle underpins the most robust and widely used methods in the synthetic chemist's toolkit.

The Knorr Pyrazole Synthesis: A Time-Honored Approach

First reported by Ludwig Knorr in the 1880s, this reaction involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.[6][7][8] The choice of this specific dielectrophile is causal: the 1,3-spacing of the carbonyl groups is perfectly suited for reaction with the two nucleophilic nitrogens of hydrazine to form the five-membered ring after the loss of two water molecules.[8]

The reaction typically proceeds under acidic catalysis, which serves to activate the carbonyl groups toward nucleophilic attack.[9] The initial step is the formation of a hydrazone intermediate at one of the carbonyls. This is followed by an intramolecular attack of the second nitrogen atom onto the remaining carbonyl, cyclization, and subsequent dehydration to yield the stable, aromatic pyrazole ring.[6][9] A key consideration in this synthesis, especially with unsymmetrical dicarbonyls, is regioselectivity. The more electrophilic carbonyl carbon will typically react first with the more nucleophilic nitrogen of a substituted hydrazine.

A common variation involves the use of β-ketoesters, which react with hydrazines to yield pyrazolones.[6] These products exist in tautomeric equilibrium, but the enol form, which possesses an aromatic pyrazole ring, is often the major species observed.[6]

Detailed Protocol: Knorr Synthesis of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one

This protocol describes a robust synthesis using a nano-ZnO catalyst, which exemplifies a move towards more environmentally friendly conditions.[10]

-

Objective: To synthesize a pyrazolone derivative via the condensation of a β-ketoester and a substituted hydrazine.

-

Self-Validation: The reaction progress can be monitored by Thin Layer Chromatography (TLC). The final product's identity and purity are confirmed by melting point and spectroscopic analysis (¹H NMR, ¹³C NMR, MS). The expected high yield serves as a validation of the catalytic efficiency.[10]

-

Methodology:

-

Reagent Preparation: In a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine ethyl acetoacetate (10 mmol), phenylhydrazine (10 mmol), and nano-ZnO (0.1 g) in ethanol (20 mL).

-

Causality Check: Ethanol is chosen as a solvent due to its ability to dissolve the reactants and its relatively high boiling point for reflux conditions. The nano-ZnO acts as a reusable, heterogeneous Lewis acid catalyst to facilitate the condensation and cyclization steps, offering higher yields and shorter reaction times compared to traditional acid catalysts.[10]

-

Reaction: Heat the mixture to reflux (approx. 78°C) with vigorous stirring. Monitor the reaction progress every 30 minutes using TLC (Mobile phase: 30% Ethyl Acetate / 70% Hexane).

-

Work-up: Upon completion (typically 2-3 hours, as indicated by the disappearance of starting materials on TLC), cool the reaction mixture to room temperature. Filter the mixture to recover the nano-ZnO catalyst. The catalyst can be washed with ethanol, dried, and reused.

-

Purification: Evaporate the solvent from the filtrate under reduced pressure. The resulting crude solid is then recrystallized from an appropriate solvent system (e.g., ethanol/water) to yield the pure pyrazolone product as a crystalline solid.

-

Characterization: Dry the product, record the final mass to calculate the yield (expected >90%[10]), and determine its melting point. Confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry.

-

Chapter 2: Modern Synthetic Methodologies: Efficiency and Diversity

While classical methods are reliable, modern drug discovery demands greater efficiency, diversity, and synthetic precision. Recent years have seen the emergence of powerful new strategies for pyrazole synthesis that address these needs.

Multicomponent Reactions (MCRs)

MCRs are transformative reactions where three or more starting materials are combined in a single pot to form a complex product that incorporates most or all of the atoms of the reactants.[11] This approach is prized for its high atom economy, operational simplicity, and its ability to rapidly generate libraries of structurally diverse compounds.[11][12] For pyrazole synthesis, MCRs often involve the in situ generation of a 1,3-dielectrophile which then reacts with a hydrazine component in a one-pot process.[5][12]

Transition Metal-Catalyzed C-H Functionalization

A paradigm shift in synthetic strategy, direct C-H functionalization allows for the introduction of new bonds at specific C-H positions on the pyrazole ring without the need for pre-functionalized starting materials (e.g., halides or boronic acids).[13][14] Palladium and rhodium catalysts are frequently employed to directly couple pyrazoles with alkenes, alkynes, and aryl partners.[13][15] The expert insight here is that this methodology is exceptionally powerful for late-stage diversification. A researcher can synthesize a core pyrazole scaffold and then use C-H functionalization to install a wide variety of substituents, rapidly exploring the structure-activity relationship (SAR) around a promising lead compound.[15]

Cycloaddition Reactions

[3+2] cycloaddition reactions are a mechanistically elegant way to construct the five-membered pyrazole ring. These reactions involve the combination of a three-atom component (like a nitrile imine, generated in situ) with a two-atom component (like an alkyne or a strained alkene).[16] This approach often provides excellent control over regioselectivity. More recently, novel [4+1] cycloaddition strategies have also been developed, further expanding the synthetic toolkit.[17]

| Synthetic Method | Typical Starting Materials | Key Advantages | Primary Application |

| Knorr Synthesis | 1,3-Dicarbonyls, Hydrazines | Robust, high yields, well-established.[6][8] | Core scaffold synthesis. |

| Multicomponent Reactions | Aldehydes, Ketones, Hydrazines, etc. | High efficiency, atom economy, diversity.[5][11] | Library synthesis, diversity-oriented synthesis. |

| C-H Functionalization | Pyrazole core, Alkenes/Alkynes/Aryl Halides | No pre-functionalization needed, step-economical.[13][15] | Late-stage diversification, lead optimization. |

| [3+2] Cycloaddition | Nitrile imines, Alkynes | High regioselectivity, mild conditions.[16] | Controlled synthesis of complex pyrazoles. |

Chapter 3: Discovery of Novel Derivatives: A Rational Approach

The synthesis of a pyrazole is only the beginning. The discovery of a novel therapeutic agent requires a strategic and iterative process of design, synthesis, and biological evaluation.

Structure-Activity Relationship (SAR) Studies

SAR is the cornerstone of rational drug design. It involves systematically modifying the structure of a hit compound and assessing how these changes affect its biological activity.[18] For pyrazoles, key positions for modification are:

-

N1-Position: Substituents here significantly influence pharmacokinetic properties (ADME) and can engage in critical interactions with the target protein. For example, in the development of cannabinoid receptor antagonists, a 2,4-dichlorophenyl group at the N1 position was found to be crucial for potent activity.[19]

-

C3-Position: This position is often used to introduce groups that can act as hydrogen bond donors or acceptors, or to modulate the overall electronics of the ring.

-

C4-Position: While often unsubstituted, functionalization at C4 can be used to alter the shape and polarity of the molecule, influencing selectivity and preventing unwanted metabolic oxidation.

-

C5-Position: Similar to the N1-position, large aryl or heteroaryl groups at C5 are common and often form key hydrophobic or π-stacking interactions within the target's binding pocket.[19]

Computational and In Silico Design

Modern drug discovery heavily leverages computational tools to accelerate the design-synthesize-test cycle.[1] Molecular docking simulations can predict how a designed pyrazole derivative might bind to a protein target, providing crucial insights into potential interactions and guiding the selection of substituents.[20][21] This in silico screening allows researchers to prioritize the synthesis of compounds with the highest probability of success, saving significant time and resources.[21]

Chapter 4: Applications and Future Outlook

The pyrazole scaffold is a validated pharmacophore in a vast range of therapeutic areas. Pyrazole derivatives have been successfully developed as anti-inflammatory, anticancer, antimicrobial, antiviral, and neuroprotective agents.[1][18][22] Their success in targeting enzymes like COX-2 and various kinases underscores their ability to be tailored for specific and potent biological activity.[12][23]

The future of pyrazole synthesis and discovery lies in the continued integration of green chemistry principles, the development of even more sophisticated catalytic systems for precise C-H functionalization, and the synergistic use of artificial intelligence and computational modeling to navigate the vast chemical space of possible derivatives.[21][24] As our understanding of disease biology deepens, the pyrazole scaffold will undoubtedly remain a central and indispensable tool in the development of the next generation of medicines.

References

-

Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved January 26, 2026, from [Link]

-

ACS Publications. (2026, January 23). Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole via [4 + 1] Cycloaddition. Organic Letters. Retrieved January 26, 2026, from [Link]

-

MDPI. (n.d.). Triazole and Pyrazole Hybrids of Electrophilic Natural Products as Promising Anticancer Agents. Retrieved January 26, 2026, from [Link]

-

MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved January 26, 2026, from [Link]

-

Chem Help ASAP. (n.d.). Knorr Pyrazole Synthesis. Retrieved January 26, 2026, from [Link]

-

Royal Society of Chemistry. (2024, September 10). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. Retrieved January 26, 2026, from [Link]

-

Unknown. (n.d.). Knorr Pyrazole Synthesis. Retrieved January 26, 2026, from [Link]

-

J&K Scientific LLC. (2025, February 23). Knorr Pyrazole Synthesis. Retrieved January 26, 2026, from [Link]

-

Chem Help ASAP. (2021, December 16). Knorr pyrazole synthesis from a ketoester - laboratory experiment [Video]. YouTube. Retrieved January 26, 2026, from [Link]

-

Khan, S. (2026, January 8). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. Retrieved January 26, 2026, from [Link]

-

Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm) | PPTX. Retrieved January 26, 2026, from [Link]

-

MDPI. (n.d.). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. Retrieved January 26, 2026, from [Link]

-

Beilstein Journals. (2024, August 16). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Retrieved January 26, 2026, from [Link]

-

National Institutes of Health. (2019, December 4). Design, synthesis and molecular modelling studies of some pyrazole derivatives as carbonic anhydrase inhibitors. PMC. Retrieved January 26, 2026, from [Link]

-

National Center for Biotechnology Information. (2023, November 7). Pyrazole: an emerging privileged scaffold in drug discovery. PubMed Central. Retrieved January 26, 2026, from [Link]

-

National Institutes of Health. (n.d.). Bioorthogonal 4H-pyrazole “click” reagents. PMC. Retrieved January 26, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry. Retrieved January 26, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC. Retrieved January 26, 2026, from [Link]

-

IJFMR. (n.d.). Synthesis of Pyrazole Derivatives A Review. Retrieved January 26, 2026, from [Link]

-

Unknown. (2023, January 20). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. Retrieved January 26, 2026, from [Link]

-

ACS Publications. (2025, March 20). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. Retrieved January 26, 2026, from [Link]

-

MDPI. (2023, November 24). Design, Synthesis, Molecular Modeling and Biological Evaluation of Novel Pyrazole Benzimidazolone Derivatives as Potent Antioxidants. Retrieved January 26, 2026, from [Link]

-

MDPI. (n.d.). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Retrieved January 26, 2026, from [Link]

-

Encyclopedia.pub. (2023, February 10). Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Retrieved January 26, 2026, from [Link]

-

ACS Publications. (n.d.). Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. Journal of Medicinal Chemistry. Retrieved January 26, 2026, from [Link]

-

ResearchGate. (2024, October 10). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. Retrieved January 26, 2026, from [Link]

-

ACS Publications. (n.d.). HFIP-Mediated Multicomponent Reactions: Synthesis of Pyrazole-Linked Thiazole Derivatives. The Journal of Organic Chemistry. Retrieved January 26, 2026, from [Link]

-

ResearchGate. (n.d.). Modern Approaches to the Synthesis of Pyrazoles (A Review). Retrieved January 26, 2026, from [Link]

-

IJNRD. (2024, July 7). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. Retrieved January 26, 2026, from [Link]

-

KTU ePubl. (n.d.). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Sc. Retrieved January 26, 2026, from [Link]

-

National Institutes of Health. (n.d.). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Retrieved January 26, 2026, from [Link]

-

National Center for Biotechnology Information. (2025, April 1). Rational design and synthesis of pyrazole derivatives as potential SARS-CoV-2 Mpro inhibitors: An integrated approach merging combinatorial chemistry, molecular docking, and deep learning. PubMed. Retrieved January 26, 2026, from [Link]

-

ResearchGate. (2025, October 31). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. Retrieved January 26, 2026, from [Link]

-

National Journal of Pharmaceutical Sciences. (2021, May 15). A review of pyrazole an its derivative. Retrieved January 26, 2026, from [Link]

-

MDPI. (2023, August 4). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. Retrieved January 26, 2026, from [Link]

-

ACS Publications. (n.d.). Direct C–H Alkenylation of Functionalized Pyrazoles. The Journal of Organic Chemistry. Retrieved January 26, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijnrd.org [ijnrd.org]

- 4. mdpi.com [mdpi.com]

- 5. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemhelpasap.com [chemhelpasap.com]

- 7. Knorr Pyrazole Synthesis (Chapter 32) - Name Reactions in Organic Synthesis [cambridge.org]

- 8. m.youtube.com [m.youtube.com]

- 9. jk-sci.com [jk-sci.com]

- 10. mdpi.com [mdpi.com]

- 11. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]

- 13. Transition-metal-catalyzed C–H functionalization of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. epubl.ktu.edu [epubl.ktu.edu]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Pyrazole synthesis [organic-chemistry.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. bioengineer.org [bioengineer.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Design, synthesis and molecular modelling studies of some pyrazole derivatives as carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Rational design and synthesis of pyrazole derivatives as potential SARS-CoV-2 Mpro inhibitors: An integrated approach merging combinatorial chemistry, molecular docking, and deep learning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. ijfmr.com [ijfmr.com]

- 23. encyclopedia.pub [encyclopedia.pub]

- 24. researchgate.net [researchgate.net]

Spectroscopic Characterization of 2-(1-Benzyl-1H-pyrazol-3-yl)acetic acid: A Technical Guide

This guide provides an in-depth technical overview of the spectroscopic methodologies used to characterize the novel heterocyclic compound, 2-(1-Benzyl-1H-pyrazol-3-yl)acetic acid. The following sections detail the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy in the structural elucidation and verification of this molecule. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Introduction: The Significance of Pyrazole Derivatives

Pyrazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The structural characterization of new pyrazole analogues is a critical step in the drug discovery pipeline, ensuring the identity and purity of synthesized compounds. 2-(1-Benzyl-1H-pyrazol-3-yl)acetic acid, with its combination of a substituted pyrazole ring, a benzyl group, and a carboxylic acid moiety, presents a unique spectroscopic fingerprint. Understanding this fingerprint is paramount for its development and application.

Molecular Structure and Spectroscopic Overview

The structural confirmation of 2-(1-Benzyl-1H-pyrazol-3-yl)acetic acid relies on the synergistic interpretation of data from multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, from the connectivity of atoms to the nature of functional groups.

Figure 2: General workflow for NMR data acquisition and analysis.

III. Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule. For 2-(1-Benzyl-1H-pyrazol-3-yl)acetic acid, Electrospray Ionization (ESI) in positive or negative ion mode is a suitable technique.

Predicted Mass Spectrometry Data

-

Molecular Weight: 230.25 g/mol

-

Expected Molecular Ion Peaks:

-

[M+H]⁺: m/z 231.09

-

[M-H]⁻: m/z 229.08

-

[M+Na]⁺: m/z 253.07

-

Key Fragmentation Pathways

The fragmentation of the molecular ion can provide valuable structural information. Key expected fragments include:

-

Loss of CO₂ (-44 Da): Decarboxylation of the acetic acid moiety is a common fragmentation pathway for carboxylic acids.

-

Loss of the benzyl group (-91 Da): Cleavage of the N-CH₂ bond can result in the loss of a benzyl radical or cation.

-

Tropylium ion (m/z 91): The presence of a prominent peak at m/z 91 is a strong indicator of a benzyl group.

Figure 3: Predicted key fragmentation pathways in ESI-MS.

Experimental Protocol for Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

-

Acquisition Parameters:

-

Ionization Mode: Positive and negative

-

Mass Range: m/z 50-500

-

Source Temperature: 100-150 °C

-

Capillary Voltage: 3-4 kV

-

-

Data Analysis: Identify the molecular ion peaks and analyze the fragmentation pattern to confirm the structure.

IV. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 3300-2500 | Broad, Strong | O-H stretch | The characteristic broad absorption of a hydrogen-bonded carboxylic acid O-H group. [1][2] |

| ~3030 | Medium | Aromatic C-H stretch | C-H stretching vibrations of the benzyl and pyrazole rings. |

| ~2950 | Medium | Aliphatic C-H stretch | C-H stretching of the methylene groups. |

| ~1710 | Strong | C=O stretch | The carbonyl stretch of the carboxylic acid. [1][2] |

| 1600-1450 | Medium | C=C and C=N stretch | Aromatic and pyrazole ring stretching vibrations. |

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Acquisition Parameters:

-

Scan Range: 4000-400 cm⁻¹

-

Number of Scans: 16-32

-

Resolution: 4 cm⁻¹

-

-

Data Analysis: Correlate the observed absorption bands with known functional group frequencies.

Conclusion

The comprehensive spectroscopic analysis of 2-(1-Benzyl-1H-pyrazol-3-yl)acetic acid, integrating ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy, provides a self-validating system for its structural confirmation. The predicted data presented in this guide, based on established spectroscopic principles and data from analogous structures, serves as a robust framework for the characterization of this and related pyrazole derivatives. The detailed experimental protocols provide a standardized approach for obtaining high-quality, reproducible data, which is essential for regulatory submissions and further research and development in the pharmaceutical industry.

References

-

Beilstein Journals. Synthesis of new pyrazolot[3][4][5]riazines by cyclative cleavage of pyrazolyltriazenes. Available at: [Link]

-

Chemistry LibreTexts. 14.5: Chemical Shifts in ¹H NMR Spectroscopy. (2025). Available at: [Link]

-

Chemistry LibreTexts. 20.9: Spectroscopy of Carboxylic Acids and Nitriles. (2024). Available at: [Link]

- Limbach, H.-H., et al.

-

UCLA Chemistry & Biochemistry. IR: carboxylic acids. Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Preliminary In Vitro Screening of Pyrazole Compounds

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Pyrazole Scaffold - A Privileged Structure in Modern Drug Discovery

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile scaffold, capable of engaging with a multitude of biological targets through various non-covalent interactions.[1][2] The inherent stability of the aromatic ring, coupled with the synthetic tractability that allows for precise decoration at multiple positions, has led to an explosion of pyrazole-based compounds in drug discovery pipelines.[3] These compounds have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibitory effects.[2]

This guide provides a technical framework for the crucial first step in evaluating a novel library of pyrazole compounds: the preliminary in vitro screening cascade. We will move beyond simple protocol recitation, focusing instead on the strategic rationale behind assay selection, the establishment of self-validating experimental systems, and the logical progression from initial broad-based screening to more targeted, mechanism-of-action studies.

Part 1: The Foundational Gateway - General Cytotoxicity Assessment

Before investigating specific therapeutic activities, it is paramount to establish the general cytotoxic profile of the pyrazole compounds. This initial screen serves as a critical filter, identifying compounds that are overtly toxic to all cells versus those that may exhibit selective activity. Furthermore, it provides a necessary baseline for determining appropriate concentration ranges for subsequent, more specific assays.

Core Principle: Distinguishing Broad Toxicity from Selective Bioactivity

The goal is to determine the concentration at which a compound reduces the viability of a cell population by 50% (IC50 or GI50). A potent compound with a low IC50 against a cancer cell line is only promising if it shows a significantly higher IC50 against non-cancerous cells, indicating a favorable therapeutic window or selective cytotoxicity index (SCI).[4]

Primary Assay: Tetrazolium Salt-Based Proliferation Assays (e.g., MTT)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[5]

Mechanism of Action: In viable cells, mitochondrial succinate dehydrogenase enzymes cleave the tetrazolium ring of MTT, converting the yellow, water-soluble salt into a purple, insoluble formazan product.[5] The amount of formazan produced is directly proportional to the number of metabolically active cells.

Experimental Protocol: MTT Cell Viability Assay [5][6]

-

Cell Plating: Seed cells (e.g., HepG2, MCF-7 cancer lines, and a non-cancerous line like BEAS-2B) in a 96-well microplate at a predetermined optimal density and allow them to adhere overnight under standard culture conditions (37°C, 5% CO2).[5][7]

-

Compound Treatment: Prepare serial dilutions of the pyrazole compounds in the appropriate cell culture medium. Remove the old medium from the cells and add the compound-containing medium. Include appropriate controls:

-

Vehicle Control: Cells treated with the solvent used to dissolve the compounds (e.g., DMSO) at the highest concentration used.[8]

-

Positive Control: Cells treated with a known cytotoxic agent (e.g., Cisplatin, Doxorubicin).

-

Untreated Control: Cells in medium only.

-

-

Incubation: Incubate the plate for a defined period, typically 48 to 72 hours, at 37°C in a 5% CO2 incubator.[5]

-

MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will convert the MTT to formazan crystals.

-

Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the purple formazan crystals.

-

Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.[5]

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value for each compound.

Data Visualization: The Screening Workflow

The initial screening process can be visualized as a funnel, progressively narrowing the number of compounds for more intensive study.

Caption: General workflow for in vitro screening of a pyrazole library.

Part 2: Targeted Screening Strategies

With baseline cytotoxicity data established, the screening process can branch into specific therapeutic areas based on the library's design rationale.

A. Anticancer Activity Screening

Many pyrazole derivatives exert their anticancer effects by interacting with specific cellular targets or pathways.[3] Screening should therefore evolve from measuring viability to elucidating the mechanism of cell death.

1. Cell Cycle Analysis: This assay determines if the compounds arrest cell proliferation at specific phases of the cell cycle (G1, S, G2/M). A compound that arrests cells in the G2/M phase, for example, might be interfering with microtubule formation.[4][9]

2. Apoptosis Induction Assays: Apoptosis, or programmed cell death, is a common mechanism for anticancer drugs.[4] Key assays include:

-

Caspase Activation: Measuring the activity of executioner caspases (e.g., caspase-3/7) is a hallmark of apoptosis.[4][9]

-

Annexin V Staining: This assay detects the externalization of phosphatidylserine, an early marker of apoptosis.[4]

3. Target-Specific Assays: If the pyrazole library was designed to inhibit a particular enzyme, a direct enzymatic assay is the most logical next step.

-

Tubulin Polymerization Inhibition: For compounds suspected to be microtubule-targeting agents, an in vitro assay can directly measure their effect on the polymerization of purified tubulin.[10] A pyrazole derivative, 5b , was identified as a novel tubulin polymerization inhibitor with an IC50 of 7.30 μM.[10]

-

Kinase Inhibition: Pyrazoles are well-known kinase inhibitors.[11] Assays for specific kinases like VEGFR-2 or CDKs can confirm target engagement.[5][9] For instance, one pyrazole compound showed 78% inhibition of VEGFR-2 with an IC50 of 828.23 nM.[9]

Illustrative Data: Anticancer Activity of Pyrazole Derivatives

| Compound ID | Target Cell Line | Assay Type | IC50 Value (µM) | Reference |

| 6a/6b | MCF-7, MDA-MB-231 | Cytotoxicity | Sub-µM | [7] |

| PTA-1 | A549 (Lung) | Cytotoxicity | 3.06 | [7] |

| PTA-1 | L929 (Normal) | Cytotoxicity | 36.38 | [7] |